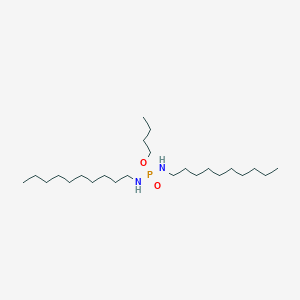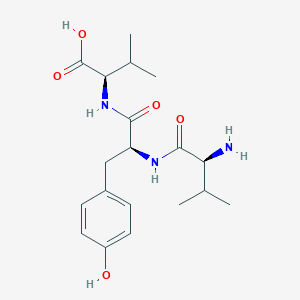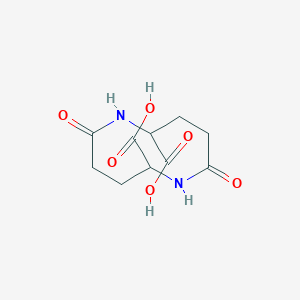![molecular formula C13H10N2O B14497261 9-Methyloxepino[2,3-B]quinoxaline CAS No. 62911-90-4](/img/structure/B14497261.png)
9-Methyloxepino[2,3-B]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyloxepino[2,3-B]quinoxaline: is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics. The unique structure of this compound, which includes an oxepine ring fused to a quinoxaline core, makes it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyloxepino[2,3-B]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method is the reaction of substituted isatins with o-phenylenediamine in the presence of catalysts such as Brønsted acids (e.g., acetic, formic, or hydrochloric acid) or nanoparticles (e.g., copper-doped CdS or cerium (IV) oxide) under microwave irradiation . These reactions can proceed in aqueous or organic media, leading to high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and environmentally friendly catalysts. Transition-metal-free catalysis and green chemistry principles are often employed to minimize the environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 9-Methyloxepino[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include quinoxaline-2,3-diones, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: 9-Methyloxepino[2,3-B]quinoxaline is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound exhibits significant biological activities, including antiviral, anticancer, and antimicrobial properties. It has been studied for its potential use in developing new therapeutic agents for treating various diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also explored for their potential use in energy storage devices such as redox flow batteries .
Mecanismo De Acción
The mechanism of action of 9-Methyloxepino[2,3-B]quinoxaline involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives have been shown to inhibit kinase activity by forming hydrogen bonds within the hinge region of the kinase, leading to the inhibition of cell proliferation and tumor growth . The compound’s ability to interact with various enzymes and receptors makes it a versatile molecule for drug development.
Comparación Con Compuestos Similares
Indolo[2,3-B]quinoxaline: Known for its applications in optoelectronics and medicinal chemistry.
Pyrrolo[2,3-B]quinoxaline: Studied for its kinase inhibitory activity and potential use in cancer therapy.
Thiazolo[3,4-A]quinoxaline: Exhibits significant antiviral and antimicrobial properties.
Uniqueness: 9-Methyloxepino[2,3-B]quinoxaline stands out due to its unique oxepine ring, which imparts distinct chemical and biological properties. This structural feature allows for the development of novel compounds with enhanced stability, solubility, and biological activity compared to other quinoxaline derivatives .
Propiedades
Número CAS |
62911-90-4 |
|---|---|
Fórmula molecular |
C13H10N2O |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
9-methyloxepino[3,2-b]quinoxaline |
InChI |
InChI=1S/C13H10N2O/c1-9-5-6-10-12(8-9)15-13-11(14-10)4-2-3-7-16-13/h2-8H,1H3 |
Clave InChI |
MJEZDXOEDJQLDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C3C=CC=COC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


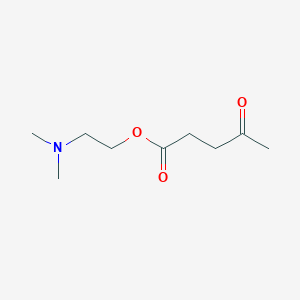
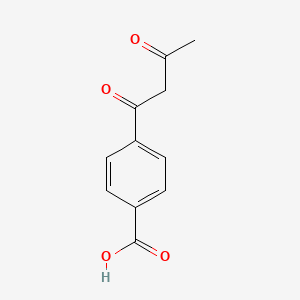
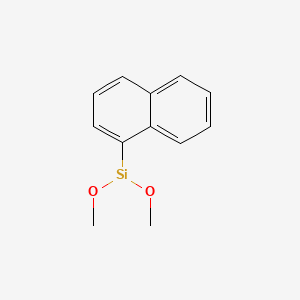

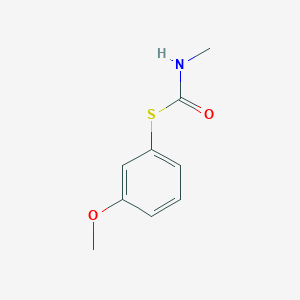
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
